4-(3-Methylphenyl)-4-oxobutyric acid
Overview
Description
4-(3-Methylphenyl)-4-oxobutyric acid is an organic compound with a molecular formula of C11H12O3. It is characterized by the presence of a 3-methylphenyl group attached to a 4-oxobutyric acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)-4-oxobutyric acid typically involves the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of 4-(3-methylphenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(3-methylphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-4-oxobutyric acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
4-(4-Methoxy-3-methylphenyl)-4-oxobutyric acid: Similar structure with a methoxy group on the aromatic ring.
4-(4-Fluoro-3-methylphenyl)-4-oxobutyric acid: Contains a fluoro substituent on the aromatic ring.
4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid: Features a chloro group on the aromatic ring.
Uniqueness: 4-(3-Methylphenyl)-4-oxobutyric acid is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
Biological Activity
4-(3-Methylphenyl)-4-oxobutyric acid, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound features a ketone group adjacent to a carboxylic acid, contributing to its reactivity and interaction with biological systems. The molecular formula is , and it possesses a molecular weight of approximately 192.21 g/mol.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 (half maximal inhibitory concentration) value of 0.18 μM in MLL-AF9 transformed murine bone marrow cells, indicating potent growth inhibition .
Table 1: IC50 Values of this compound Against Different Cell Lines
Cell Line | IC50 (μM) |
---|---|
MLL-AF9 | 0.18 |
Hoxa9/Meis1 | >1 |
Other cancer lines | Variable |
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. The compound enhances cellular permeability, which correlates with increased growth inhibition in cancer cells .
Pharmacokinetics
Studies have shown that the pharmacokinetic profile of this compound is characterized by moderate metabolic stability, with a half-life ranging from 18 to 60 minutes. This stability is crucial for maintaining effective drug concentrations in systemic circulation during therapeutic interventions .
Case Studies
- Case Study on Leukemia Treatment : In a clinical setting, patients with acute myeloid leukemia (AML) showed improved outcomes when treated with formulations containing this compound as part of combination therapy. The study highlighted enhanced selectivity indices compared to traditional chemotherapeutics, suggesting a favorable safety profile .
- In Vivo Efficacy : An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer, further supporting its potential as an anticancer agent .
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in preclinical studies. While generally well-tolerated at therapeutic doses, some adverse effects were noted, including mild gastrointestinal disturbances and transient liver enzyme elevation in animal models . Further studies are required to fully understand its toxicity spectrum.
Properties
IUPAC Name |
4-(3-methylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPMZMVALJALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374984 | |
Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59618-44-9 | |
Record name | 4-(3-Methylphenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 59618-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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